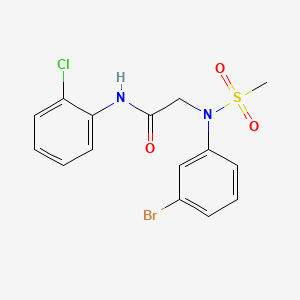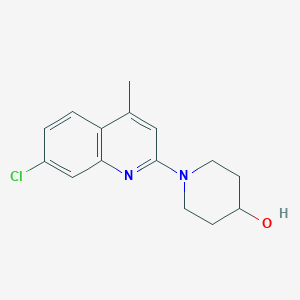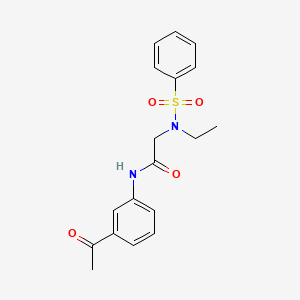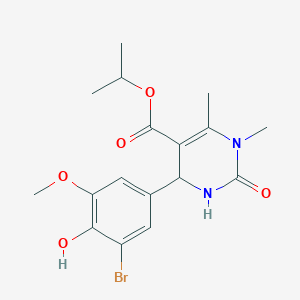![molecular formula C16H13NO4 B5083149 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is an organic compound that features a dibenzofuran moiety Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid typically involves the formation of the dibenzofuran core followed by functionalization. One common method involves the O-arylation of substituted phenols, followed by cyclization of diaryl ethers . Another approach is the use of substituted biphenyls, which are cyclized to form the dibenzofuran core . The reaction conditions often involve metal complex catalysis, such as palladium or copper catalysis .
Industrial Production Methods
Industrial production methods for dibenzofuran derivatives often involve large-scale O-arylation and cyclization reactions. These processes are optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for halogenation, and butyl lithium for lithiation. Friedel-Crafts reactions typically use aluminum chloride as a catalyst .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation results in halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can produce various substituted dibenzofurans .
Scientific Research Applications
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating glucose levels in the body . Its anticancer activity is thought to involve the inhibition of tumor necrosis factor (TNF-α) production .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which is less functionalized and has different reactivity.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzodioxin: Similar structure but with an additional oxygen atom in the ring system.
Uniqueness
4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dibenzofuran core provides stability and a platform for further functionalization, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-(dibenzofuran-3-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(7-8-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)21-14(12)9-10/h1-6,9H,7-8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRGJUDRQJKHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5083080.png)
![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-phenyl-5-isoxazolyl]acetamide](/img/structure/B5083092.png)
![N-[2-[1-[[4-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B5083101.png)
![BUTYL N-{5-[(2,4-DICHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE](/img/structure/B5083105.png)
![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)
![(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)




![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5083167.png)
![7-(diethylamino)-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5083179.png)
